

An In-depth Technical Guide to the Physicochemical Properties of Eeyarestatin I

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Compound of Interest

Compound Name: *Eeyarestatin I*

Cat. No.: *B1671115*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and cellular effects of **Eeyarestatin I** (EerI). The information is intended for researchers and professionals involved in drug discovery and development, particularly those with an interest in endoplasmic reticulum-associated protein degradation (ERAD), protein translocation, and cancer therapeutics.

Physicochemical Properties

Eeyarestatin I is a small molecule inhibitor with a complex chemical structure. Its key physicochemical properties are summarized in the table below for easy reference.

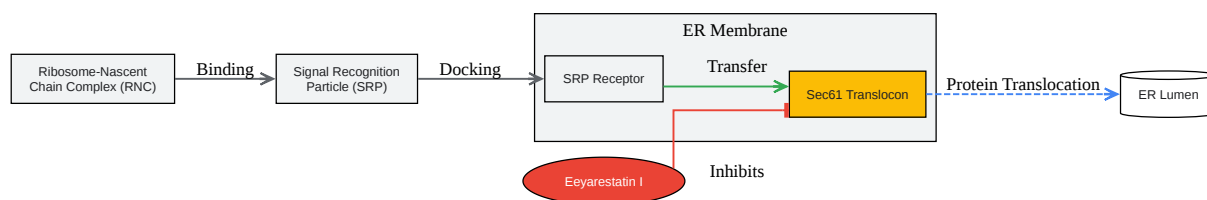
Property	Value	Citations
Molecular Weight	630.44 g/mol	[1][2][3][4]
Molecular Formula	C ₂₇ H ₂₅ Cl ₂ N ₇ O ₇	[1][2][3][4]
CAS Number	412960-54-4	[1][2][3][4]
Appearance	Crystalline solid, light yellow-orange in color	[2][4]
Purity	≥90% to ≥98% (HPLC)	[1][2][3][4]
Solubility	Soluble in DMSO up to 100 mM (approximately 30-100 mg/mL).[1][2][3][4][5] Poor aqueous solubility.[6] Soluble in dimethyl formamide.[2]	[1][2][3][4][5][6]
Storage and Stability	Store at +4°C or -20°C.[1][2] Stable for at least 4 years when stored at -20°C.[2] Stock solutions in DMSO are stable for up to 3 months at -20°C.[4]	[1][2][4]
UV/Vis Spectroscopy	λ _{max} : 245, 285, 380 nm	[2]

Mechanism of Action

Eeyarestatin I exhibits a dual mechanism of action, primarily targeting two key cellular processes: protein translocation across the endoplasmic reticulum (ER) membrane and the degradation of misfolded proteins via the ERAD pathway.

2.1. Inhibition of Sec61-Mediated Protein Translocation

Eeyarestatin I is a potent inhibitor of the Sec61 translocon, the central component of the protein translocation machinery in the ER membrane.[1][3][5][7] It prevents the transfer of nascent polypeptide chains from the ribosome-nascent chain complex to the Sec61 channel.[7] This action blocks the entry of newly synthesized proteins into the secretory pathway, leading to an accumulation of untranslocated proteins in the cytosol.[7]

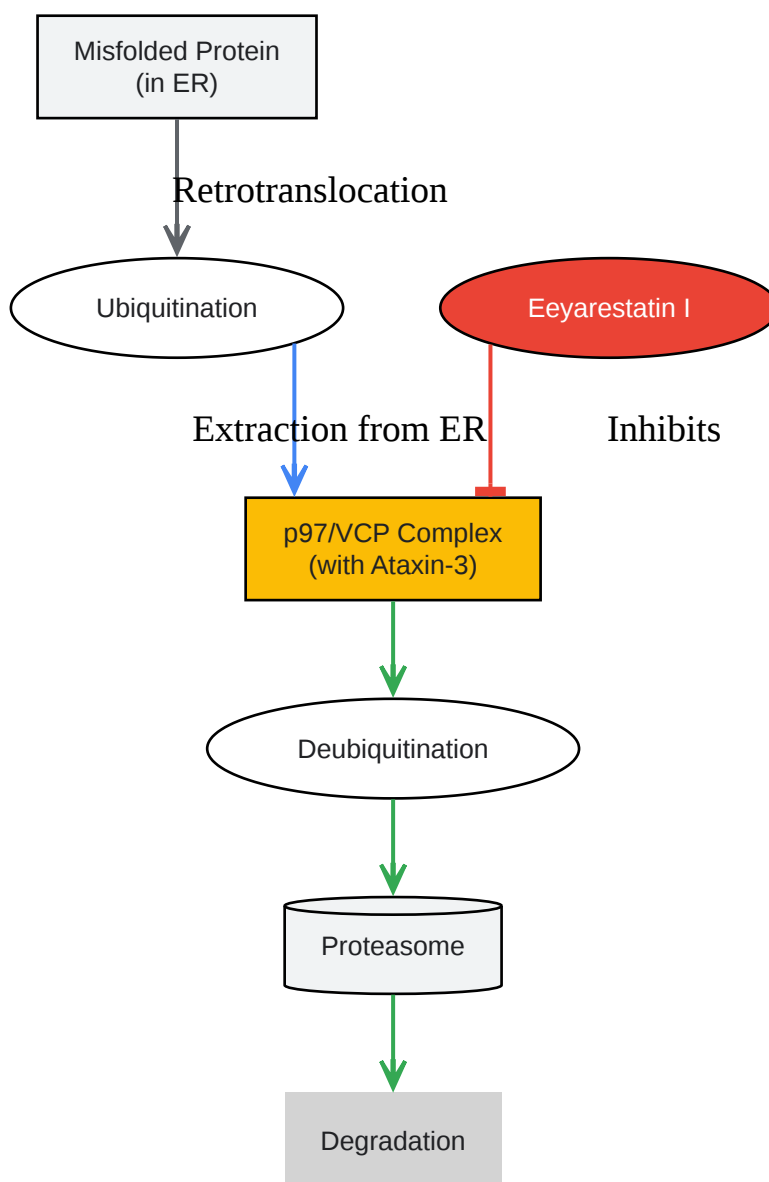


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Caption: **Eeyarestatin I** inhibits the Sec61 translocon, blocking protein entry into the ER.

2.2. Inhibition of p97/VCP ATPase

Eeyarestatin I also targets the AAA (ATPase associated with diverse cellular activities) ATPase p97, also known as valosin-containing protein (VCP).^{[4][6][8]} p97 is a critical component of the ERAD pathway, responsible for extracting ubiquitinated, misfolded proteins from the ER membrane for subsequent degradation by the proteasome.^[8] **Eeyarestatin I** binds to the p97 complex and inhibits its associated deubiquitinating enzymes, such as ataxin-3.^{[1][3][8]} This leads to the accumulation of polyubiquitinated proteins and disrupts the clearance of misfolded proteins from the ER.^[4] The molecule is described as bifunctional, with an aromatic domain that targets it to membranes and a nitrofuran-containing (NFC) module that binds to p97.^{[9][10]}



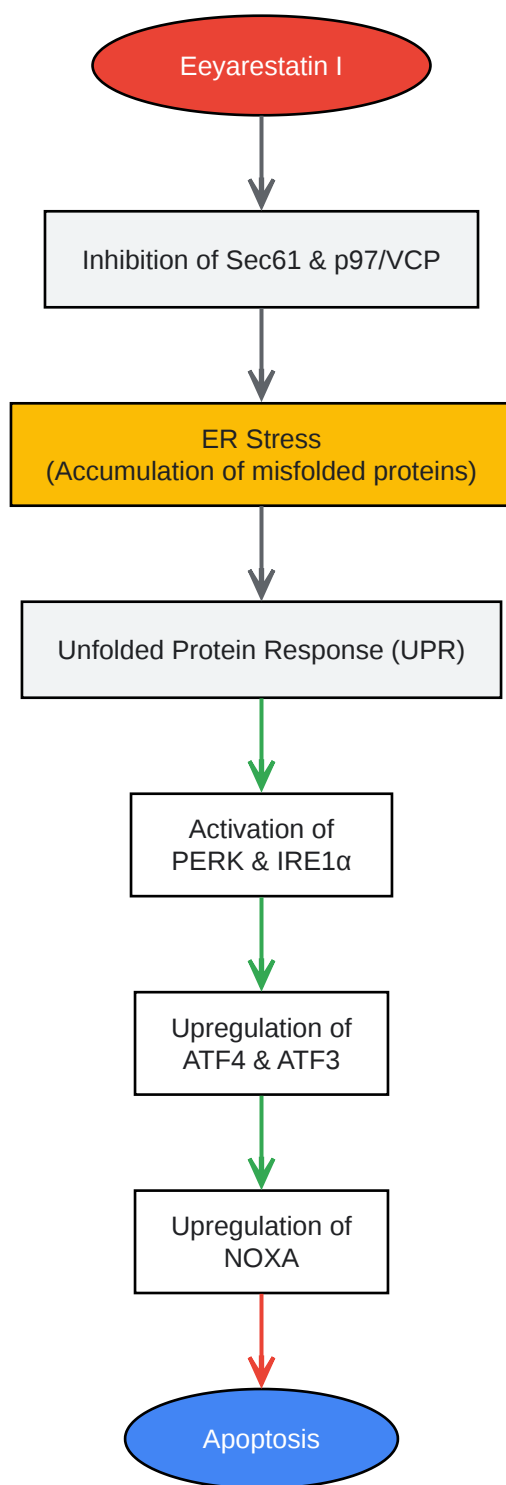
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Caption: **Eeyarestatin I** inhibits the p97/VCP complex, blocking ER-associated degradation.

Cellular Effects and Signaling Pathways

The dual inhibitory activities of **Eeyarestatin I** lead to significant cellular stress, particularly within the endoplasmic reticulum. This triggers the Unfolded Protein Response (UPR), a collection of signaling pathways that respond to the accumulation of unfolded or misfolded proteins in the ER.

- Induction of ER Stress: By inhibiting both protein translocation and degradation, **Eeyarestatin I** causes a rapid and substantial accumulation of misfolded proteins, which is a potent trigger for ER stress.[7][9][11]
- Activation of the UPR: In response to ER stress, cells activate the UPR pathways. Treatment with **Eeyarestatin I** has been shown to increase the expression of ER stress markers such as BiP and CHOP.[5][11] The PERK and IRE1 α branches of the UPR are activated, leading to the downstream activation of transcription factors like ATF3 and ATF4.[7][9][11]
- Induction of Apoptosis: Prolonged or severe ER stress induced by **Eeyarestatin I** can lead to apoptosis.[5] This is mediated, in part, by the upregulation of the pro-apoptotic protein NOXA, a downstream target of the UPR.[1][3][9] This cytotoxic activity is particularly pronounced in cancer cells, which often have a high protein synthesis load and are more vulnerable to ER stress.[1][3]
- Calcium Homeostasis: **Eeyarestatin I** has also been shown to impair calcium homeostasis by enhancing the leakage of Ca²⁺ from the ER.[12]



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Caption: **Eeyarestatin I** induces ER stress, activating the UPR and pro-apoptotic signaling.

Experimental Protocols

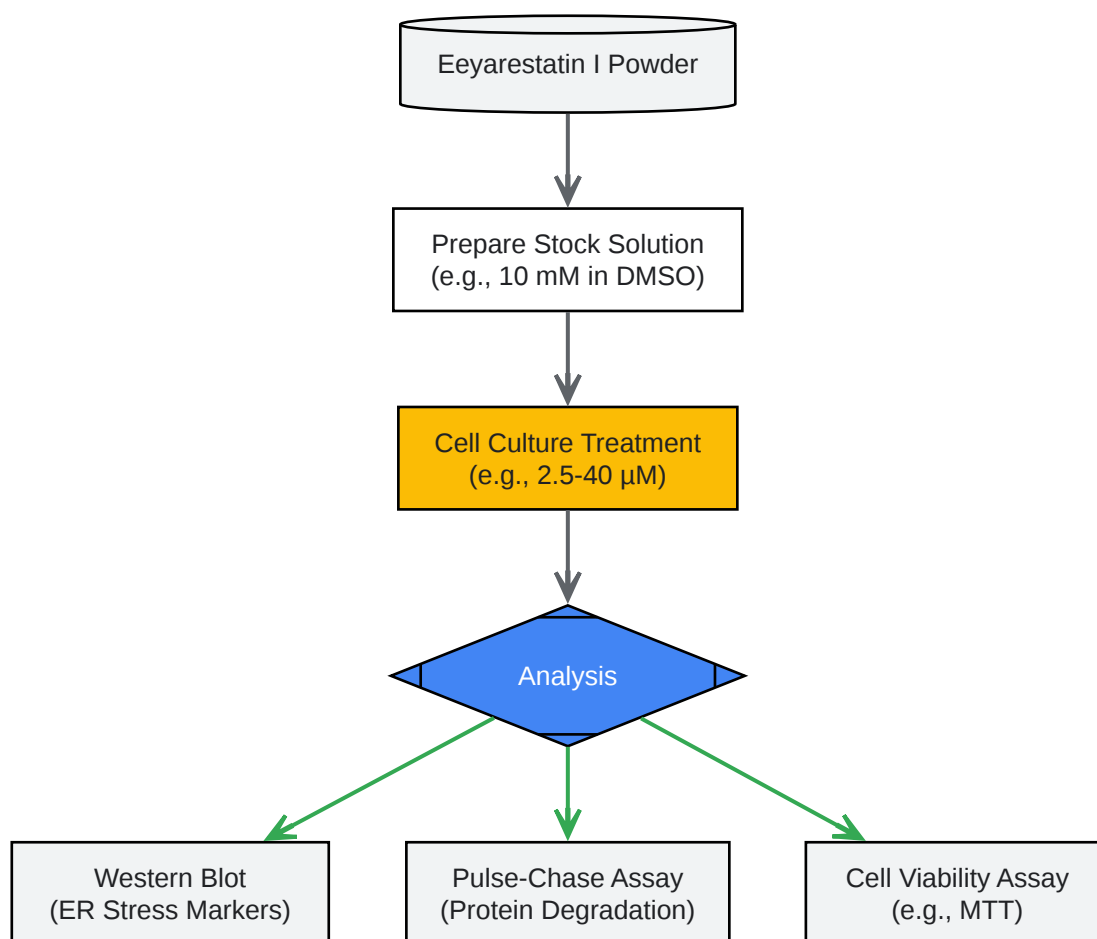
4.1. Preparation of Stock Solutions

- Solvent: **Eeyarestatin I** is readily soluble in dimethyl sulfoxide (DMSO).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Concentration: Stock solutions are typically prepared at a concentration of 10-100 mM in DMSO.[\[1\]](#)[\[3\]](#)[\[5\]](#) For example, to prepare a 10 mM stock solution, dissolve 6.3 mg of **Eeyarestatin I** in 1 mL of DMSO.
- Storage: Aliquot the stock solution and store at -20°C for up to 3 months.[\[4\]](#) Avoid repeated freeze-thaw cycles.

4.2. In Vitro and Cell-Based Assays

- Cell Culture Treatment: For cell-based assays, **Eeyarestatin I** is diluted from the DMSO stock into the cell culture medium to the desired final concentration. Effective concentrations in cell culture range from 2.5 μ M to 40 μ M, with treatment times typically ranging from a few hours to 48 hours or more, depending on the assay.[\[4\]](#)[\[5\]](#) For example, a dose of 8 μ M is sufficient to block ERAD.[\[2\]](#)
- Western Blotting for ER Stress Markers: To assess the induction of ER stress, cells are treated with **Eeyarestatin I** (e.g., 20 μ M for 48 hours).[\[5\]](#) Cell lysates are then prepared and subjected to SDS-PAGE and Western blotting using antibodies against ER stress markers such as BiP, CHOP, PERK, and IRE1 α .[\[11\]](#)
- Protein Degradation Assay (Pulse-Chase): To monitor the effect on the degradation of specific ERAD substrates (e.g., TCR α), cells are transfected to express the substrate.[\[13\]](#) The cells are then "pulsed" by metabolic labeling with ³⁵S-methionine/cysteine for a short period (e.g., 15 minutes) and then "chased" by incubating in a medium with an excess of unlabeled methionine and cysteine for various time points, in the presence or absence of **Eeyarestatin I**. The protein of interest is then immunoprecipitated from cell lysates at each time point, and its stability is analyzed by SDS-PAGE and autoradiography.[\[13\]](#)
- In Vivo Formulation (Suspended Solution): For animal studies (e.g., oral or intraperitoneal injection), a suspended solution can be prepared. An example protocol to yield a 1.25 mg/mL solution is as follows:
 - Start with a 12.5 mg/mL stock solution in DMSO.

- Add 100 μL of the DMSO stock to 400 μL of PEG300 and mix.
- Add 50 μL of Tween-80 and mix.
- Add 450 μL of saline to reach a final volume of 1 mL.[5]



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Caption: General workflow for in vitro experiments using **Eeyarestatin I**.

Conclusion

Eeyarestatin I is a valuable research tool for studying the processes of protein translocation and ER-associated degradation. Its dual-inhibitory mechanism provides a potent means to induce ER stress and investigate the downstream consequences, including the unfolded protein response and apoptosis. While its poor aqueous solubility presents a challenge for in vivo applications, its well-characterized activity in cellular models makes it a cornerstone

compound for research in this area.[6] Further development of more soluble derivatives may enhance its therapeutic potential, particularly in the context of oncology.[6]

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